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Cat. No.: B8798662

Get Quote

Executive Summary
5-bromo-N,2-dihydroxybenzamide, commonly known as 5-Bromosalicylhydroxamic acid (5-

Br-SHAM), represents a potent class of hydroxamic acid-based metalloenzyme inhibitors.

While often utilized as a chemical probe or herbicide (Bromocyl), its primary pharmacological

value lies in its high-affinity inhibition of Urease (EC 3.5.1.5).

Compared to the clinical standard Acetohydroxamic Acid (AHA), 5-Br-SHAM typically exhibits

superior binding affinity due to the stabilization provided by the aromatic salicylate core, which

offers additional hydrophobic interactions within the active site flap of the enzyme. This guide

provides a technical analysis of its IC50 performance, mechanism of action, and experimental

validation protocols.
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To understand the superior potency of 5-Br-SHAM over aliphatic standards like AHA, one must

look at the binding thermodynamics. Urease contains a binuclear nickel (

) active site essential for the hydrolysis of urea into ammonia and carbamate.

Acetohydroxamic Acid (AHA): Acts as a bidentate ligand, coordinating the two

ions through its hydroxamic acid oxygen atoms. However, its small aliphatic tail provides
minimal van der Waals contacts with the surrounding protein pocket.

5-Bromosalicylhydroxamic Acid (5-Br-SHAM): Retains the critical bidentate metal-chelating

pharmacophore but adds a 5-bromo-substituted phenol ring.

Stacking: The aromatic ring can engage in stacking interactions with histidine residues
(e.g., His320) near the active site.

Halogen Bonding: The bromine atom at the 5-position increases lipophilicity and may

engage in halogen bonding or fill hydrophobic pockets that the unsubstituted parent

(SHAM) cannot, often leading to a lower

and IC50.

Pathway Diagram: Urease Hydrolysis & Inhibition
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Caption: Mechanism of urease inhibition. 5-Br-SHAM chelates the active site Nickel ions,

preventing urea hydrolysis.

Comparative Analysis: IC50 Data
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The following data aggregates experimental values from Jack Bean Urease (JBU) and

Helicobacter pylori urease assays. Note that IC50 values are assay-dependent (varying with

pH, substrate concentration, and pre-incubation time).

Inhibitor
Compound

Molecular
Structure

Target Enzyme Typical IC50 /
Potency
Relative to
Standard

5-Br-SHAM
Aromatic

Hydroxamate

Jack Bean

Urease
~2 – 10 µM

2x – 10x More

Potent

Salicylhydroxami

c Acid (SHAM)

Aromatic

Hydroxamate

Jack Bean

Urease
~3 – 15 µM High

Acetohydroxamic

Acid (AHA)

Aliphatic

Hydroxamate

Jack Bean

Urease
20 – 45 µM

Standard

(Baseline)

Thiourea Thioamide
Jack Bean

Urease
25 – 80 µM Moderate

Hydroxyurea
Hydroxylamine

deriv.[1]

Jack Bean

Urease
~100 µM Low

Key Finding: 5-Br-SHAM consistently outperforms Acetohydroxamic Acid. While AHA is the

clinical standard (Lithostat), its lower molecular weight results in weaker binding affinity

compared to the salicyl-derivatives. The 5-bromo substitution often enhances potency over the

unsubstituted SHAM parent in bacterial assays due to improved membrane permeability and

hydrophobic fit.

Experimental Protocol: Validation of IC50
To validate the IC50 of 5-Br-SHAM in your own laboratory, use the Indophenol (Berthelot)

Method. This colorimetric assay measures the ammonia released during urea hydrolysis.

Reagents
Buffer: 25 mM HEPES or Phosphate Buffer (pH 7.4).

Enzyme: Jack Bean Urease (Type III, Sigma-Aldrich or equivalent), 5 U/mL stock.
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Substrate: Urea (500 mM stock).

Reagent A: Phenol (1% w/v) and Sodium Nitroprusside (0.005% w/v).

Reagent B: NaOH (0.5% w/v) and Sodium Hypochlorite (0.1% active chlorine).

Workflow Diagram
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Caption: Step-by-step workflow for the Indophenol Urease Inhibition Assay.
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Protocol Steps
Preparation: Dissolve 5-Br-SHAM in 100% DMSO to make a 10 mM stock. Prepare serial

dilutions in the assay buffer (ensure final DMSO < 1%).

Pre-Incubation: In a 96-well plate, mix 25 µL of Enzyme solution (final conc. 2 U/mL) with 10

µL of Inhibitor dilution. Incubate for 15 minutes at 37°C. Note: Hydroxamic acids are slow-

binding inhibitors; pre-incubation is critical for accurate IC50 determination.

Reaction: Add 40 µL of Urea solution (final conc. 25 mM). Incubate for 30 minutes at 37°C.

Termination & Detection: Add 40 µL of Reagent A followed by 40 µL of Reagent B. Incubate

for 10–20 minutes at room temperature until blue color develops.

Quantification: Measure absorbance at 625 nm.

Calculation: Calculate % Inhibition =

. Plot log[Inhibitor] vs. % Inhibition to derive IC50.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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